molecular formula C21H22N6O3 B1190391 4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Cat. No.: B1190391
M. Wt: 406.4g/mol
InChI Key: XCJJBFKVGPORBL-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves multiple steps. One common method includes the reaction of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate to form the pyrazolone ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the piperazino group.

Scientific Research Applications

4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. For instance, it can act as an antagonist of the serotonin 5-HT2A receptor, which is involved in various neurological processes . The compound binds to the receptor, inhibiting its activity and thereby modulating the associated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with serotonin receptors makes it a valuable compound for research in neuropharmacology.

Properties

Molecular Formula

C21H22N6O3

Molecular Weight

406.4g/mol

IUPAC Name

4-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H22N6O3/c1-24-11-13-25(14-12-24)22-15-19-20(16-5-3-2-4-6-16)23-26(21(19)28)17-7-9-18(10-8-17)27(29)30/h2-10,15,23H,11-14H2,1H3/b22-15+

InChI Key

XCJJBFKVGPORBL-PXLXIMEGSA-N

SMILES

CN1CCN(CC1)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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